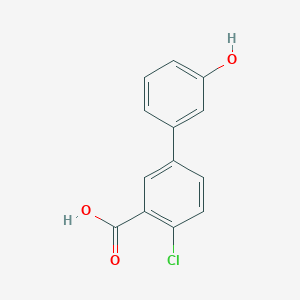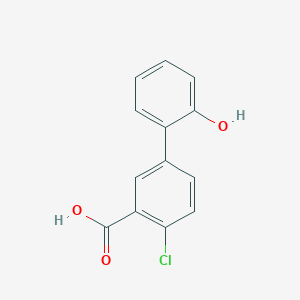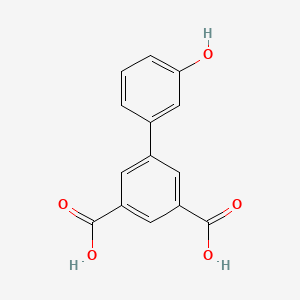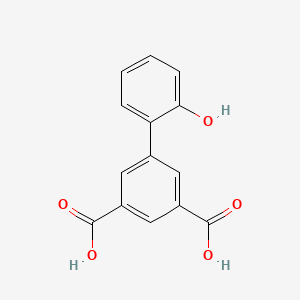![molecular formula C16H15NO2 B6370525 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% CAS No. 1261894-24-9](/img/structure/B6370525.png)
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% (3-CPP) is a cyclopropyl amine derivative of phenol, with a purity of 95%. It is a white crystalline solid with a melting point of 75-77 °C and a boiling point of 200-210 °C. 3-CPP is used in a variety of scientific research applications, such as organic synthesis, drug discovery, and materials science. It is also used in the production of other compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol.
Wissenschaftliche Forschungsanwendungen
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has a wide range of scientific research applications. It is used in organic synthesis to create a variety of compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol. It is also used in drug discovery to synthesize a variety of pharmaceuticals. In addition, it is used in materials science to create a variety of polymers and composites.
Wirkmechanismus
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% is believed to act as a proton donor, donating protons to molecules in order to facilitate the formation of new bonds. This allows it to be used in the synthesis of a variety of compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol.
Biochemical and Physiological Effects
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C19, which is involved in the metabolism of drugs and other compounds. In addition, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% has been shown to reduce the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its high purity of 95%. This allows for more accurate results and more reliable data. The main limitation of using 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in laboratory experiments is its cost. 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% is more expensive than other compounds, which can make it difficult to use in large-scale experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in scientific research. One potential future direction is the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in drug discovery. It could be used to synthesize a variety of novel pharmaceuticals, as well as to improve the efficacy and safety of existing drugs. Another potential future direction is the use of 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% in materials science. It could be used to create a variety of polymers and composites with unique properties. Additionally, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used in the synthesis of a variety of other compounds, such as 3-cyclohexylphenol and 3-cyclopentylphenol. Finally, 3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% could be used in the study of biochemical and physiological effects, such as the inhibition of enzymes involved in drug metabolism.
Synthesemethoden
3-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95% can be synthesized through a multi-step process. The first step involves the reaction of cyclopropyl amine with phenol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The second step involves the reaction of the resulting product with an acid, such as hydrochloric acid or sulfuric acid. The final step involves the addition of a catalyst, such as palladium or platinum, to the mixture to complete the reaction.
Eigenschaften
IUPAC Name |
N-cyclopropyl-3-(3-hydroxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c18-15-6-2-4-12(10-15)11-3-1-5-13(9-11)16(19)17-14-7-8-14/h1-6,9-10,14,18H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEZLIBMYKKMSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683604 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261894-24-9 |
Source


|
| Record name | N-Cyclopropyl-3'-hydroxy[1,1'-biphenyl]-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![4-[3-(Cyclopropylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370530.png)


